molecular formula C13H18ClNO B1475261 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol CAS No. 1592769-82-8

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol

Cat. No. B1475261
CAS RN: 1592769-82-8
M. Wt: 239.74 g/mol
InChI Key: YGSCTZREIMLCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The presence of a chlorobenzyl group and a hydroxyl group indicates that this compound might have interesting chemical properties and potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring would be a methyl group, a hydroxyl group, and a 2-chlorobenzyl group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the chlorine atom in the chlorobenzyl group could be replaced by other groups in a nucleophilic substitution reaction . The hydroxyl group could also potentially be involved in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a polar hydroxyl group could increase its solubility in polar solvents .

Scientific Research Applications

Crystallography and Material Science

The compound has been used in crystallography studies . The crystal structure of a similar compound, 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, has been analyzed . This could potentially lead to the development of new materials with unique properties.

Drug Design and Synthesis

The urea functionality in similar compounds acts as a core feature that facilitates effective interactions with biomolecules . This could enable the design and synthesis of novel drug candidates.

Antimicrobial Research

Disrupting extracytoplasmic protein folding has been shown to compromise several classes of resistance determinants . A compound like 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol could potentially be used to study this process further.

Gut Microbiota Research

The gut microbiota has been increasingly recognized as a vital element in systemic health . Compounds like 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol could potentially be used to explore the function and potential mechanisms of the gut microbiota in various disease models.

Chromatography and Mass Spectrometry

Although not directly mentioned, similar compounds have been used in chromatography or mass spectrometry applications . 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol could potentially be used in similar applications.

Antimicrobial Resistance Research

Impairing DsbA-mediated disulfide bond formation has been shown to incapacitate diverse β-lactamases and destabilize mobile colistin resistance enzymes . A compound like 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol could potentially be used to study this process further.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Unfortunately, without more specific information or research on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and potential biological activity. It could also involve developing methods to modify its structure to enhance its properties .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-4-2-3-5-12(11)14/h2-5,10,13,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSCTZREIMLCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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